molecular formula C8H16O3S B6612091 3-methylcyclohexyl methanesulfonate CAS No. 1346162-29-5

3-methylcyclohexyl methanesulfonate

Cat. No.: B6612091
CAS No.: 1346162-29-5
M. Wt: 192.28 g/mol
InChI Key: DJEAINHKOPMWTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylcyclohexyl methanesulfonate typically involves the reaction of 3-methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

3-Methylcyclohexanol+Methanesulfonyl chloride3-Methylcyclohexyl methanesulfonate+HCl\text{3-Methylcyclohexanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Methylcyclohexanol+Methanesulfonyl chloride→3-Methylcyclohexyl methanesulfonate+HCl

Industrial Production Methods

the general principles of esterification and sulfonation reactions are likely employed, with considerations for scalability, cost-effectiveness, and safety .

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclohexyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-methylcyclohexyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in modifying biomolecules for research purposes .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl methanesulfonate
  • 2-Methylcyclohexyl methanesulfonate
  • 4-Methylcyclohexyl methanesulfonate

Uniqueness

3-Methylcyclohexyl methanesulfonate is unique due to the presence of the methyl group at the 3-position of the cyclohexyl ring. This structural feature can influence its reactivity and the types of reactions it undergoes compared to other cyclohexyl methanesulfonates .

Conclusion

This compound is a versatile compound with significant potential in various fields of research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing scientific investigation.

Properties

IUPAC Name

(3-methylcyclohexyl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3S/c1-7-4-3-5-8(6-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEAINHKOPMWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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